3-(3,4-Dihydroxybutyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanal with 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The hydroxyl groups in the 3,4-dihydroxybutyl moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxybutyl)adenine: Shares the 3,4-dihydroxybutyl group but has a different core structure.
3,4-Dihydroxybutyric acid: Contains the same dihydroxybutyl moiety but lacks the oxazolidine ring.
3,4-Dihydroxycinnamic acid: Similar hydroxyl group arrangement but with a different backbone.
Uniqueness
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione is unique due to its oxazolidine ring combined with the 3,4-dihydroxybutyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
63834-80-0 |
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Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(3,4-dihydroxybutyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO5/c1-9(2)7(13)10(8(14)15-9)4-3-6(12)5-11/h6,11-12H,3-5H2,1-2H3 |
InChI Key |
NWGINJFMAHGUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CCC(CO)O)C |
Origin of Product |
United States |
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